Trasidrex

Description

Properties

CAS No. |

71265-68-4 |

|---|---|

Molecular Formula |

C28H42Cl2N4O7S2 |

Molecular Weight |

681.7 g/mol |

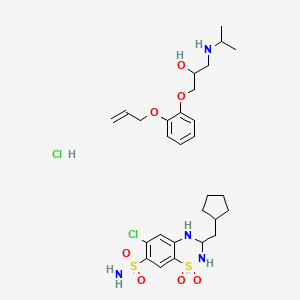

IUPAC Name |

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H |

InChI Key |

UXUJYXZKQHLICF-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |

Synonyms |

Trasidrex |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Trasidrex Components: Oxprenolol and Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trasidrex is a combination antihypertensive medication comprising two active components: oxprenolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), and cyclopenthiazide, a thiazide diuretic. This technical guide provides a detailed elucidation of the molecular and cellular mechanisms of action for each component. The primary mechanism of oxprenolol involves the competitive blockade of β1- and β2-adrenergic receptors, leading to reduced cardiac output and renin secretion. Concurrently, its partial agonist activity at these receptors mitigates excessive bradycardia. Oxprenolol also exhibits antagonist activity at serotonin 5-HT1A and 5-HT1B receptors. Cyclopenthiazide exerts its diuretic and antihypertensive effects by inhibiting the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased natriuresis and a reduction in extracellular fluid volume. This document summarizes key quantitative pharmacological data, details relevant experimental protocols for assessing drug activity, and provides visual representations of the associated signaling pathways and experimental workflows.

Oxprenolol: A Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity

Oxprenolol is a non-selective beta-adrenergic receptor antagonist, competitively inhibiting the binding of catecholamines, such as norepinephrine and epinephrine, to both β1 and β2-adrenergic receptors.[1][2] This blockade is the primary mechanism for its antihypertensive effects. Additionally, oxprenolol possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, which contribute to its unique pharmacological profile.[1][3]

Mechanism of Action at Adrenergic Receptors

In the heart, β1-adrenergic receptors are predominant.[4] Their stimulation by catecholamines leads to the activation of a Gs-protein coupled signaling cascade, resulting in increased intracellular cyclic adenosine monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of calcium channels. This cascade culminates in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6] Oxprenolol competitively binds to these receptors, thereby antagonizing the effects of catecholamines and leading to a reduction in cardiac output.[2][7] In the kidneys, β1-receptor blockade inhibits the release of renin from the juxtaglomerular apparatus, which in turn suppresses the renin-angiotensin-aldosterone system (RAAS), leading to reduced vasoconstriction and sodium and water retention.[2][8]

Blockade of β2-adrenergic receptors, which are found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.[7] This is a potential adverse effect of non-selective beta-blockers like oxprenolol, particularly in patients with respiratory conditions.[9]

Oxprenolol is a partial agonist at β-adrenergic receptors.[1][3] This means that in the absence of high catecholamine levels (e.g., at rest), it can weakly stimulate the receptors. This intrinsic sympathomimetic activity can mitigate some of the adverse effects associated with full antagonists, such as severe bradycardia and a pronounced decrease in cardiac output.[10] The dose-response curve for beta-blockers with ISA, like oxprenolol, tends to flatten at higher doses, in contrast to those without ISA.[10]

Mechanism of Action at Serotonin Receptors

Oxprenolol also acts as an antagonist at serotonin 5-HT1A and 5-HT1B receptors, although with lower affinity than for beta-adrenergic receptors. The clinical significance of this activity in the context of its use in this compound is not fully elucidated but may contribute to its overall pharmacological profile.

Quantitative Data: Binding Affinities

The binding affinity of a drug to its receptor is a critical determinant of its potency. For oxprenolol, the following quantitative data has been reported:

| Receptor Target | Ligand | Kᵢ (nM) | Tissue/Cell Source |

| 5-HT₁ₐ | Oxprenolol | 94.2 | Rat Brain |

| 5-HT₁ₑ | Oxprenolol | 642 | Rat Brain |

Kᵢ (Inhibition Constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or when the radioligand concentration is much lower than its Kₔ. A lower Kᵢ value indicates a higher binding affinity.

Specific Kᵢ or IC₅₀ values for oxprenolol at human β1- and β2-adrenergic receptors are not consistently available in the public domain. However, the experimental protocols to determine these values are well-established.

Cyclopenthiazide: A Thiazide Diuretic

Cyclopenthiazide is a thiazide diuretic that primarily targets the kidneys to induce diuresis and natriuresis, thereby lowering blood pressure.[11]

Primary Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter (NCC)

The principal molecular target of cyclopenthiazide is the Na⁺-Cl⁻ cotransporter (NCC), also known as the thiazide-sensitive cotransporter, which is encoded by the SLC12A3 gene.[11][12] The NCC is located on the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[11]

Cyclopenthiazide binds to a specific site on the NCC protein, which overlaps with the chloride binding site.[11] This binding locks the transporter in an outward-facing conformation, preventing the translocation of both sodium and chloride ions from the tubular fluid into the epithelial cells.[11][12] The resulting increase in the luminal concentration of Na⁺ and Cl⁻ osmotically retains water, leading to increased urine output (diuresis) and sodium excretion (natriuresis).[11] This reduction in extracellular fluid volume contributes to the lowering of blood pressure.

Secondary Mechanisms of Action

Thiazide diuretics, including cyclopenthiazide, are also known to have a vasodilatory effect that contributes to their long-term antihypertensive efficacy. The precise mechanisms are still under investigation but are thought to involve a direct action on vascular smooth muscle.

The inhibition of NCC by cyclopenthiazide leads to a cascade of downstream effects on the handling of other electrolytes:

-

Potassium (K⁺) Excretion: The increased delivery of sodium to the collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of Na⁺ through ENaC creates a negative electrical potential in the lumen, which drives the secretion of K⁺ into the urine, potentially leading to hypokalemia.

-

Magnesium (Mg²⁺) Excretion: Thiazides can increase the urinary excretion of magnesium, which may lead to hypomagnesemia with chronic use.

Quantitative Data: Inhibitory Potency

| Thiazide Diuretic | Relative Potency |

| Polythiazide | Most Potent |

| Metolazone | ↓ |

| Bendroflumethiazide | ↓ |

| Trichlormethiazide | ↓ |

| Chlorthalidone | Least Potent |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This assay is the gold standard for determining the binding affinity of a ligand (e.g., oxprenolol) to a receptor.[13][14]

The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibition constant (Kᵢ).[14]

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human β1- or β2-adrenergic receptor) or tissue homogenates.[13][14]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled test compound (oxprenolol).[14]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.[13][14]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.[14]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known potent antagonist) from the total binding. The data are then fitted to a competition binding curve to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

In Vitro Ion Flux Assay for NCC Inhibition

This functional assay directly measures the activity of the NCC and its inhibition by compounds like cyclopenthiazide.[11][15]

The assay measures the uptake of a specific tracer ion (e.g., radioactive ²²Na⁺ or a fluorescent Cl⁻-sensitive dye) into cells expressing the NCC. The inhibition of this ion flux by a test compound is quantified to determine its IC₅₀.[11][16]

-

Cell Culture: A stable cell line (e.g., HEK293) co-expressing the human NCC and a Cl⁻-sensitive yellow fluorescent protein (YFP) is used.[15][16]

-

Assay Setup: Cells are seeded in a 96-well plate. Prior to the assay, the cells are incubated in a hypotonic, Cl⁻- and K⁺-free buffer to activate the endogenous WNK-SPAK signaling pathway, which phosphorylates and activates NCC.[16]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (cyclopenthiazide).

-

Initiation of Ion Flux: An uptake buffer containing a specific tracer ion (e.g., Cl⁻) is added to the wells. The influx of Cl⁻ into the cells quenches the YFP fluorescence.[15][16]

-

Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.[16]

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl⁻ influx. The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The data are then fitted to a dose-response curve to determine the IC₅₀ value.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Oxprenolol's antagonistic action on the β1-adrenergic receptor signaling pathway.

Cyclopenthiazide's inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the nephron.

Experimental Workflows

Workflow for a competitive radioligand binding assay.

Workflow for an in vitro ion flux assay.

References

- 1. Oxprenolol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 8. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ichapps.com [ichapps.com]

- 10. Influence of intrinsic sympathomimetic activity and cardioselectivity on beta adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Slow-Release Oxprenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a well-established, non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and membrane-stabilizing properties.[1][2][3] It is utilized in the management of various cardiovascular disorders, primarily hypertension and angina pectoris.[3][4][5] The development of a slow-release (SR) formulation of oxprenolol was driven by the need to improve patient compliance by reducing dosing frequency and to provide a more consistent therapeutic effect over a 24-hour period.[6] This formulation is designed to maintain steady plasma concentrations, thereby minimizing the peaks and troughs associated with conventional, rapid-release (RR) preparations.[7][8] This guide provides an in-depth technical overview of the pharmacological profile of slow-release oxprenolol, synthesizing data from key studies.

Pharmacodynamics

Mechanism of Action

Oxprenolol exerts its therapeutic effects primarily through competitive, non-selective antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][9]

-

Beta-1 Receptor Blockade: By blocking β1-receptors located in the heart, oxprenolol antagonizes the effects of catecholamines like epinephrine and norepinephrine.[1][10] This leads to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output and blood pressure.[9]

-

Beta-2 Receptor Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus inhibits renin release, which in turn reduces the production of angiotensin II and aldosterone.[1][10] This action contributes to its antihypertensive effect by preventing vasoconstriction and water retention.[10] However, β2-blockade in the bronchioles can lead to bronchoconstriction, a significant side effect in susceptible individuals.[9]

-

Intrinsic Sympathomimetic Activity (ISA): Oxprenolol possesses partial agonist activity, meaning it can cause a slight activation of the beta-receptors it blocks. This ISA is thought to mitigate some of the adverse effects associated with pure antagonists, such as excessive bradycardia or a decrease in resting cardiac output.[1][2]

-

Membrane-Stabilizing Activity: Similar to some anti-arrhythmic agents, oxprenolol has membrane-stabilizing properties, which can help prevent abnormal electrical activity in the heart.[9]

Signaling Pathway

The primary mechanism involves the blockade of the G-protein coupled β-adrenergic receptor pathway. Normally, catecholamine binding activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological responses. Oxprenolol competitively inhibits the initial step of this cascade.

Pharmacokinetics

The slow-release formulation of oxprenolol was designed to modify its pharmacokinetic profile to allow for once-daily dosing and more stable plasma concentrations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Conventional oxprenolol is well absorbed, but the slow-release formulation exhibits a delayed and prolonged absorption phase.[8][11] Peak plasma concentrations (Cmax) are lower and the time to reach peak concentration (Tmax) is longer compared to the rapid-release version.[7][11] The apparent half-life of absorption is significantly increased from approximately 0.40 hours for rapid-release to 2.4 hours for the slow-release formulation.[8][11] The influence of food on the absorption from the slow-release formulation is not significant, making it a reliable dosage form for both fasted and non-fasted states.[12]

-

Distribution: As a moderately lipophilic compound, oxprenolol can cross the blood-brain barrier, which may contribute to a higher incidence of central nervous system (CNS) side effects compared to more hydrophilic beta-blockers.[1][4] Approximately 80% of oxprenolol is bound to plasma proteins.[2]

-

Metabolism: Oxprenolol undergoes considerable first-pass metabolism in the liver.[1][2]

-

Excretion: The drug is primarily excreted via the kidneys after metabolism.[4] The apparent elimination half-life of oxprenolol is approximately 1-2 hours.[4][8]

Bioavailability

The oral bioavailability of oxprenolol ranges from 20-70% due to first-pass metabolism.[1] Studies comparing slow-release and rapid-release formulations have found their relative bioavailabilities to be similar, indicating that the total amount of drug absorbed over a dosing interval is comparable.[8][11] An absolute bioavailability of approximately 42% has been reported for an Oros® delivery system of oxprenolol.[13]

Pharmacokinetic Data Summary

| Parameter | Conventional (Rapid-Release) Oxprenolol | Slow-Release (SR) Oxprenolol | Reference(s) |

| Bioavailability | 20-70% | Similar relative bioavailability to RR | [1],[8] |

| Tmax (Time to Peak) | ~1-2 hours | Delayed; ~3-6 hours | [8],[14] |

| Cmax (Peak Concentration) | Higher | Lower than RR | [7],[11] |

| Absorption Half-Life | ~0.40 hours | ~2.4 hours | [8],[11] |

| Elimination Half-Life | ~1-2 hours | ~2 hours (apparent) | [8],[4] |

| Protein Binding | ~80% | ~80% | [2] |

| Effect of Food | Can increase elimination half-life | No significant effect on plasma profile | [12] |

Experimental Workflow for Pharmacokinetic Analysis

A typical clinical study to determine the pharmacokinetic profile of slow-release oxprenolol follows a structured workflow.

Clinical Efficacy

Slow-release oxprenolol has been evaluated for its efficacy in treating hypertension and angina pectoris, often in comparison to its conventional counterpart or other beta-blockers.

Hypertension

In patients with mild essential hypertension, once-daily slow-release oxprenolol (160-320 mg/day) has been shown to effectively control blood pressure.[15] Studies comparing once-daily SR oxprenolol with twice-daily conventional oxprenolol found no significant difference in their ability to lower blood pressure and pulse rate, confirming the efficacy of the once-daily regimen.[16]

Angina Pectoris

For patients with stable angina, slow-release oxprenolol provides a sustained therapeutic effect. A single 160 mg dose of SR oxprenolol was shown to reduce exercise-induced tachycardia for at least 14 hours, a longer duration than an 80 mg dose of the conventional formulation.[7][17] In a double-blind, crossover study, 160 mg/day of SR oxprenolol was compared to 40 mg of propranolol given three times daily. Both drugs produced an equipotent reduction in the frequency of anginal attacks and a significant increase in exercise tolerance.[18] However, another study noted that the beneficial effect of SR oxprenolol on exercise tolerance may decrease by the 24-hour mark compared to propranolol given four times daily, suggesting the dosing interval may be critical.[6]

Clinical Trial Data Summary

| Study Focus | Patient Population | Dosage | Key Findings | Reference(s) |

| Hypertension | 20 hypertensive patients | SR Oxprenolol (once daily) vs. Conventional Oxprenolol (twice daily) | Both formulations lowered blood pressure and pulse rate significantly with no difference between them. | [16] |

| Hypertension | 28 patients with mild essential hypertension | SR Oxprenolol (160-320 mg/day) alone or in combination | SR oxprenolol effectively controlled blood pressure. Exercise-induced rise in systolic BP was significantly reduced. | [15] |

| Angina Pectoris | 18 patients with stable angina | SR Oxprenolol (160 mg/day) vs. Propranolol (40 mg TID) | Both drugs produced equipotent reduction in anginal attacks and increased exercise tolerance. | [18] |

| Angina Pectoris | 23 patients with stable angina | SR Oxprenolol (160 mg once daily) vs. Propranolol (40 mg QID) | SR oxprenolol did not exert as consistent a beneficial effect on exercise tolerance over 24h as propranolol QID. | [6] |

| Pharmacodynamics | 6 healthy volunteers | SR Oxprenolol (160 mg) vs. Conventional Oxprenolol (80 mg) | 160 mg SR formulation reduced exercise-induced tachycardia for at least 14 hours, versus 8 hours for 80 mg conventional. | [7],[17] |

Logical Flow of a Crossover Clinical Trial

Crossover studies are frequently used to compare different drug formulations within the same subjects, minimizing inter-individual variability.

Safety and Tolerability

The safety profile of slow-release oxprenolol is consistent with that of other non-selective beta-blockers.

Adverse Effects

-

Common Side Effects: Fatigue, dizziness, light-headedness (especially orthostatic hypotension), gastrointestinal issues (nausea, diarrhea), and cold extremities are frequently reported.[19][20]

-

Moderate Side Effects: Bradycardia (slow heart rate), sleep disturbances (insomnia, vivid dreams), shortness of breath, and mood changes can occur.[19]

-

Serious Side Effects (Rare): Severe bradycardia, worsening heart failure, and bronchospasm (particularly dangerous for asthmatics) are rare but require immediate medical attention.[19][20]

-

Long-term Effects: Potential for weight gain and sexual dysfunction has been noted with prolonged use.[19]

Contraindications

Oxprenolol is contraindicated in patients with:

-

Uncontrolled heart failure[5]

-

Severe bradycardia or heart block[5]

-

Cardiogenic shock[5]

-

Known hypersensitivity to the drug[5]

Precautions

Caution is advised in patients with diabetes, as beta-blockers can mask the signs of hypoglycemia (like tachycardia).[21] Abrupt withdrawal should be avoided as it can exacerbate angina or lead to myocardial infarction.[5] Due to its lipophilicity and CNS penetration, patients should be monitored for CNS effects like depression or sleep disturbances.[1]

Experimental Protocols

In Vitro Dissolution Testing for Slow-Release Formulations

-

Objective: To determine the rate and extent of drug release from the slow-release tablet in a controlled laboratory environment, often to establish an in vitro-in vivo correlation (IVIVC).

-

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

-

Medium: Typically, a series of buffers simulating the pH of the gastrointestinal tract (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffers at pH 4.5 and 6.8).

-

Procedure:

-

Place one slow-release oxprenolol tablet in each dissolution vessel containing the medium at 37°C ± 0.5°C.

-

Rotate the paddle/basket at a specified speed (e.g., 50 RPM).

-

Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Replace the withdrawn volume with fresh medium to maintain sink conditions.

-

Analyze the samples for oxprenolol concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.

-

Plot the cumulative percentage of drug released versus time.

-

In Vivo Bioavailability Study Protocol

-

Objective: To compare the rate and extent of absorption of slow-release oxprenolol with a reference product (e.g., conventional oxprenolol or an aqueous solution).

-

Design: Single-dose, randomized, two-period crossover study in healthy volunteers.

-

Methodology:

-

Subject Selection: Healthy adult volunteers are screened for inclusion/exclusion criteria.

-

Drug Administration: After an overnight fast, subjects receive a single dose of either the test (SR oxprenolol) or reference formulation.

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-specified times (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).

-

Washout Period: A washout period of at least 7-10 elimination half-lives separates the two treatment periods.

-

Second Period: Subjects receive the alternate formulation.

-

Sample Analysis: Plasma is separated and analyzed for oxprenolol concentration using a validated method like gas-liquid chromatography.[8]

-

Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated and statistically compared to assess bioequivalence.

-

Pharmacodynamic Assessment: Standardized Exercise Test

-

Objective: To quantify the degree of beta-blockade by measuring the reduction in exercise-induced tachycardia.[7][8]

-

Procedure:

-

Baseline: A baseline exercise test is performed on a treadmill or bicycle ergometer to determine the workload required to achieve a target heart rate.

-

Post-Dose Testing: After administration of oxprenolol (or placebo), the exercise test is repeated at various time points (e.g., 2, 8, 14, 24 hours).

-

Measurements: Heart rate and blood pressure are measured at rest and during the final minutes of each exercise stage.[8]

-

Analysis: The percentage reduction in exercise heart rate compared to placebo is calculated at each time point to assess the magnitude and duration of the pharmacodynamic effect.

-

Conclusion

Slow-release oxprenolol represents a logical refinement of the conventional formulation, offering a favorable pharmacokinetic profile characterized by delayed absorption and sustained plasma levels. This allows for effective once-daily administration in the management of hypertension and angina pectoris, potentially improving long-term patient adherence. While its clinical efficacy is comparable to multi-dose regimens of conventional oxprenolol and other beta-blockers, its sustained action provides more consistent beta-blockade over the dosing interval. The safety and tolerability profile is well-established and consistent with the non-selective beta-blocker class. For drug development professionals, the study of slow-release oxprenolol serves as a valuable case study in formulation science aimed at optimizing therapeutic outcomes.

References

- 1. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Oxprenolol - Wikipedia [en.wikipedia.org]

- 5. medindia.net [medindia.net]

- 6. Slow release oxprenolol in angina pectoris: study comparing oxprenolol, once daily, with propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 10. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability of conventional and slow-release oxprenolol in fasted and nonfasted individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic investigation of the absorption of oxprenolol from Oros delivery systems in healthy volunteers: Comparison of in vivo and in vitro drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the activity and plasma levels of oxprenolol, slow release oxprenolol, long acting propranolol and sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-term treatment with slow release oxprenolol alone, or in combination with other drugs: effects on blood pressure, lipoproteins and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Once daily beta-blocker in hypertension--oxprenolol slow-release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of clinical effects of propranolol (Inderal) with once daily slow-release oxprenolol (Slow Trasicor) in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are the side effects of Oxprenolol? [synapse.patsnap.com]

- 20. What are the side effects of Oxprenolol Hydrochloride? [synapse.patsnap.com]

- 21. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cellular Targets of Cyclopenthiazide in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema.[1] Its primary therapeutic action is centered on the renal tubules, where it modulates ion transport to induce diuresis. This technical guide provides a comprehensive overview of the cellular and molecular targets of cyclopenthiazide within the renal tubules. We delve into its primary mechanism of action, the upstream regulatory pathways, downstream physiological consequences, and secondary or off-target effects. This document synthesizes available quantitative data, details key experimental protocols for studying its effects, and provides visual representations of the critical signaling pathways and experimental workflows involved.

Primary Molecular Target: The Na+-Cl− Cotransporter (NCC)

The principal cellular target of cyclopenthiazide in the renal tubules is the Na+-Cl− cotransporter (NCC) , also known as the thiazide-sensitive cotransporter or Solute Carrier Family 12 Member 3 (SLC12A3).[2][3] This integral membrane protein is predominantly located in the apical membrane of the distal convoluted tubule (DCT) cells.[2][4] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the bloodstream.[2][5]

Mechanism of NCC Inhibition

Cyclopenthiazide exerts its diuretic effect through direct inhibition of NCC.[2] Structural and functional studies, including cryo-electron microscopy, have elucidated the molecular basis of this inhibition.[2][6] Thiazide diuretics, including cyclopenthiazide, bind to a specific pocket on the NCC protein that overlaps with the chloride-binding site.[2][7] This binding has a dual inhibitory effect:

-

Competitive Inhibition: By occupying a site that overlaps with the chloride-binding site, cyclopenthiazide directly competes with chloride ions, preventing their transport.[2][8]

-

Conformational Locking: The binding of cyclopenthiazide locks the NCC protein in an outward-facing conformation.[6][7] This prevents the conformational changes necessary for the translocation of both sodium and chloride ions across the cell membrane, effectively halting the transport cycle.[7][8]

This inhibition leads to an increased concentration of Na+ and Cl− in the tubular fluid, which osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[2][9]

Upstream Regulatory Signaling Pathway: The WNK-SPAK/OSR1 Kinase Cascade

The activity of NCC is dynamically regulated by a complex signaling pathway known as the WNK-SPAK/OSR1 kinase cascade.[2][10] This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli. The key components of this pathway are:

-

With-No-Lysine (WNK) Kinases: A family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) that act as sensors of intracellular chloride concentration and other signals.[10]

-

STE20/SPS1-related Proline/Alanine-rich Kinase (SPAK) and Oxidative Stress-Responsive Kinase 1 (OSR1): These are downstream kinases that are activated by WNKs.[10]

Under conditions that promote salt retention, WNK kinases phosphorylate and activate SPAK and OSR1.[10] Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues in the N-terminal domain of NCC.[10] This phosphorylation is a critical step for the activation and trafficking of NCC to the apical membrane, thereby increasing its transport activity.[2]

It is important to note that cyclopenthiazide's inhibitory action is independent of this activation pathway. It directly inhibits both the phosphorylated (active) and non-phosphorylated (inactive) forms of the NCC protein.[2]

Quantitative Data

Table 1: Comparative Potency and Efficacy of Thiazide Diuretics

| Diuretic | Class | Relative Antihypertensive Potency | Reference |

|---|---|---|---|

| Cyclopenthiazide | Thiazide | Potency comparable to or slightly greater than hydrochlorothiazide. | [9] |

| Polythiazide | Thiazide | > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone (based on rat NCC inhibition) | [4] |

| Hydrochlorothiazide | Thiazide | Less potent than chlorthalidone and indapamide in lowering blood pressure. | [6] |

| Chlorthalidone | Thiazide-like | More potent in lowering blood pressure than hydrochlorothiazide. | [6] |

| Indapamide | Thiazide-like | More potent in lowering blood pressure than hydrochlorothiazide. |[6] |

Table 2: Dose-Dependent Effects of Cyclopenthiazide on Blood Pressure and Serum Potassium (Human Data)

| Parameter | Dosage | Change from Baseline | Study Type |

|---|---|---|---|

| Systolic Blood Pressure | 0.5 mg/day | -19.3 mmHg | Randomized Crossover[6] |

| Diastolic Blood Pressure | 0.5 mg/day | -11.5 mmHg | Randomized Crossover[6] |

| Systolic/Diastolic BP | 125 µ g/day | Significant reduction vs placebo | Randomized Controlled Trial[6] |

| Systolic/Diastolic BP | 500 µ g/day | Significant reduction vs placebo | Randomized Controlled Trial[6] |

| Serum Potassium | 500 µ g/day | -0.6 mmol/L | Randomized Controlled Trial[6] |

Table 3: In Vivo Effects of Cyclopenthiazide on Urinary Excretion (Rat Data)

| Parameter | Dosage | Effect |

|---|

| p-aminohippurate (PAH) excretion | 0.5 mg/kg; i.p.; daily for 3 days | Increased excretion[9] |

Downstream Consequences of NCC Inhibition

The inhibition of NCC by cyclopenthiazide initiates a cascade of events within the renal tubules, affecting the handling of several other electrolytes.

Increased Potassium Excretion (Kaliuresis)

The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC).[2] The subsequent rise in sodium reabsorption in this segment generates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium into the urine, potentially leading to hypokalemia (low serum potassium).[2]

Decreased Calcium Excretion (Hypocalciuria)

Thiazide diuretics, including cyclopenthiazide, are known to have a hypocalciuric effect, meaning they decrease the excretion of calcium in the urine.[5] This effect is multifaceted and appears to be dependent on volume status.

-

With Volume Contraction: Increased calcium reabsorption in the proximal tubule plays a major role.

-

Without Volume Contraction: The effect is likely mediated by increased calcium reabsorption in the DCT through the upregulation of apical calcium channels (TRPV5) and calcium-binding proteins (calbindin-D28k and calbindin-D9k).

Increased Magnesium Excretion

Thiazide diuretics can lead to increased urinary excretion of magnesium, which may result in hypomagnesemia.

Secondary and Off-Target Effects

Beyond its primary action on NCC, cyclopenthiazide and other thiazides are known to have effects outside of the DCT.

Vasodilatory Effects

Cyclopenthiazide possesses vasodilatory properties that contribute to its long-term antihypertensive effects.[9] This effect is independent of its renal action on NCC.[2] The precise molecular mechanisms are not fully understood but are thought to involve:

-

Direct inhibition of smooth muscle contraction. [6]

-

Alterations in ion channel activity in vascular smooth muscle cells, potentially leading to hyperpolarization and relaxation. [2] One proposed mechanism involves the opening of large-conductance calcium-activated potassium (KCa) channels.[11][12]

Interaction with Other Renal Transporters

While highly specific for NCC, some studies suggest that thiazides can interact with other renal transporters, which may contribute to their overall effect and side-effect profile. For instance, thiazides require secretion into the tubular lumen via organic anion transporters (OATs) to reach their site of action.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular targets of cyclopenthiazide.

In Vitro NCC Inhibition Assay (²²Na+ Uptake Assay)

This assay is a gold standard for determining the inhibitory potency (IC50) of a compound on NCC activity in a controlled cellular environment.[4][6]

-

Objective: To quantify the dose-dependent inhibition of NCC-mediated sodium uptake by cyclopenthiazide.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human NCC (hNCC).[6]

-

Methodology:

-

Cell Culture and Seeding: Culture HEK293-hNCC cells in appropriate media and seed in 96-well plates until confluent.[4]

-

Pre-incubation: Wash cells with a pre-incubation buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of cyclopenthiazide dissolved in a suitable vehicle (e.g., DMSO).[6]

-

Initiation of Uptake: Initiate sodium uptake by adding an uptake buffer containing radioactive ²²Na⁺.[4]

-

Termination of Uptake: After a defined period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold buffer.[4]

-

Quantification: Lyse the cells and quantify the intracellular ²²Na⁺ using a scintillation counter.[4]

-

Data Analysis: Plot the rate of ²²Na⁺ uptake against the logarithm of the cyclopenthiazide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NCC activity as a thiazide-sensitive current in isolated DCT cells.[2]

-

Objective: To directly measure the inhibition of NCC-mediated ion currents by cyclopenthiazide.

-

Preparation: Isolated distal convoluted tubules from a suitable animal model (e.g., mouse or rabbit).[2]

-

Methodology:

-

Tubule Isolation: Isolate kidneys and mechanically and enzymatically digest the tissue to obtain individual nephron segments. Isolate DCT segments under a stereomicroscope.[2]

-

Electrophysiological Recording:

-

Adhere isolated tubules to a coverslip in a perfusion chamber on an inverted microscope.

-

Prepare borosilicate glass micropipettes (3-7 MΩ resistance) filled with an appropriate intracellular solution.

-

Approach a single DCT cell and form a high-resistance (GΩ) seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Measurement of NCC Activity:

-

Clamp the cell at a specific holding potential.

-

Perfuse the cell with an extracellular solution containing Na+ and Cl− to establish a baseline current.

-

Apply cyclopenthiazide to the bath solution and record the change in current. The difference in current before and after application represents the thiazide-sensitive NCC activity.[2]

-

-

Data Analysis: Analyze the recorded currents to determine the magnitude of the thiazide-sensitive component. Perform dose-response experiments to determine the IC50.[2]

-

Conclusion

The primary cellular target of cyclopenthiazide in the renal tubules is the Na+-Cl− cotransporter (NCC). By specifically inhibiting this transporter in the distal convoluted tubule, cyclopenthiazide effectively reduces sodium and chloride reabsorption, leading to its diuretic and antihypertensive effects. Its action is modulated by the upstream WNK-SPAK/OSR1 signaling pathway and results in a cascade of downstream effects on potassium and calcium handling. Furthermore, secondary vasodilatory effects contribute to its overall therapeutic profile. A thorough understanding of these cellular targets and mechanisms is crucial for the rational design of novel diuretic agents and for optimizing the clinical use of existing thiazide diuretics.

References

- 1. Proteomic analysis of rat proximal tubule cells following stretch-induced apoptosis in an in vitro model of kidney obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New SLC12A3 disease causative mutation of Gitelman’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Proteomic analysis of altered proteins in distal renal tubular cells in response to calcium oxalate monohydrate crystal adhesion: Implications for kidney stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DOT Language | Graphviz [graphviz.org]

Early Clinical Studies of Trasidrex in Hypertension: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies investigating the efficacy and safety of Trasidrex, a fixed-dose combination of slow-release oxprenolol and cyclopenthiazide, in the management of hypertension. This document summarizes key quantitative data, details experimental methodologies from seminal trials, and visualizes the underlying pharmacological mechanisms and study designs.

Core Efficacy and Safety Data

The initial clinical investigations of this compound demonstrated its efficacy in lowering blood pressure in patients with hypertension. The following tables summarize the quantitative data extracted from key early studies.

Blood Pressure Reduction

Table 1: Summary of Blood Pressure (BP) Reduction in Hypertensive Patients Treated with this compound

| Study | Baseline Mean BP (mmHg) | Post-Treatment Mean BP (mmHg) | Mean Reduction (mmHg) | Treatment Duration | Study Population |

| Forrest, 1980[1] | 179/108 | 155/93 | 24/15 | 4 weeks | 678 hypertensive patients with diastolic BP > 100 mmHg despite existing beta-blocker therapy. |

| South African Multicentre Trial, 1978[2] | Not Specified | Not Specified | This compound showed "significantly superior antihypertensive activity" compared to methyldopa. | 10 weeks | 238 patients with essential hypertension. |

| Multicentre General Practice Study, 1981[3] | Not Specified | Not Specified | "Statistically significant reductions in blood pressures" were maintained throughout the study. | Up to 1 year | Part I: 89 hypertensive patients. Part II: 67 hypertensive patients. |

| J Int Med Res, 1978[4] | Not Specified | Not Specified | "Blood pressure control was marginally improved" upon switching from a free combination of slow oxprenolol and cyclopenthiazide. | Not Specified | 62 hypertensive patients. |

| J Int Med Res, 1979[5] | Not Specified | Not Specified | "Blood pressure control was marginally improved" upon switching from a free combination. | 12 weeks | General practice patients with essential hypertension. |

Heart Rate Changes and Side Effects

Table 2: Heart Rate (HR) Changes and Reported Side Effects in Clinical Trials of this compound

| Study | Heart Rate Change | Reported Side Effects |

| Forrest, 1980[1] | Not Specified | No increase in the reporting of unpleasant side-effects. |

| South African Multicentre Trial, 1978[2] | Pulse rate was "significantly decreased" with the oxprenolol-containing regimen. | The overall incidence of side-effects was low. Erythema was noted in the oxprenolol group, while sleepiness and dry mouth were more common with methyldopa. |

| Multicentre General Practice Study, 1981[3] | "Statistically significant reductions in...pulse rates" were maintained throughout the study. | The most common symptoms were headache and heartburn. Three patients discontinued due to unwanted effects in Part I, and four withdrew due to adverse effects in Part II. |

| J Int Med Res, 1978[4] | Not Specified | No increase in side-effects. |

| J Int Med Res, 1979[5] | Not Specified | This compound was tolerated equally as well as the free combination. |

Experimental Protocols

The following sections detail the methodologies employed in the key early clinical studies of this compound. It is important to note that the level of detail available in the original publications varies.

Forrest, 1980: An Open-Label General Practice Study

-

Study Design: An open-label, non-comparative study.

-

Patient Population: 678 hypertensive patients from general practice whose resting diastolic blood pressure remained above 100 mmHg despite their current beta-blocker therapy.

-

Intervention: Previous antihypertensive treatment was discontinued, and patients were started on this compound (160 mg slow-release oxprenolol and 0.25 mg cyclopenthiazide) at a dose of one or two tablets daily.

-

Duration of Treatment: 4 weeks.

-

Outcome Measures: Blood pressure levels were measured before and after the 4-week treatment period. The incidence of side effects was also monitored.

-

Data Analysis: The study reported a significant fall in blood pressure levels, although the specific statistical tests used were not detailed in the abstract.

South African Multicentre Trial, 1978: A Double-Blind, Randomized Controlled Trial

-

Study Design: A double-blind, randomized, parallel-group, multicentre trial.

-

Patient Population: 238 patients with a diagnosis of essential hypertension, recruited from 39 general practice centers.

-

Intervention:

-

Group 1: Slow-release oxprenolol (160 mg), cyclopenthiazide (0.25 mg), and potassium chloride (600 mg) administered once daily.

-

Group 2: Methyldopa (250 mg) administered three times daily.

-

-

Washout Period: A 2-week placebo washout period was implemented before the initiation of active treatment.

-

Duration of Treatment: 10 weeks.

-

Outcome Measures: The primary outcome was the change in blood pressure. Pulse rate and the incidence of side effects were also assessed.

-

Data Analysis: The study reported that both treatments significantly reduced blood pressure, with the oxprenolol/cyclopenthiazide combination demonstrating significantly superior antihypertensive activity compared to methyldopa. The statistical methods were not specified in the abstract.

Multicentre General Practice Study, 1981: A Long-Term Follow-Up Study

-

Study Design: This study consisted of two parts, both appearing to be open-label, long-term follow-up investigations.

-

Patient Population:

-

Part I: 89 hypertensive patients.

-

Part II: 67 hypertensive patients.

-

-

Intervention: Patients were treated with a combination of slow-release oxprenolol HCl (160 mg), cyclopenthiazide (0.25 mg), and potassium chloride (600 mg) (this compound).

-

Washout Period (Part II): A 2-week washout period was conducted before the start of the treatment.

-

Duration of Treatment:

-

Part I: 9 months.

-

Part II: 1 year.

-

-

Outcome Measures: Supine and standing blood pressures and pulse rates were measured. The incidence of side effects and patient withdrawals were also recorded.

-

Data Analysis: The study reported statistically significant reductions in blood pressure and pulse rates that were maintained throughout the study period. The specific statistical tests used were not detailed in the abstract.

Visualizing Mechanisms and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the pharmacological mechanisms of the constituent components of this compound and a generalized workflow for the clinical trials.

Signaling Pathway of Oxprenolol

Caption: Signaling pathway of Oxprenolol.

Signaling Pathway of Cyclopenthiazide

Caption: Signaling pathway of Cyclopenthiazide.

Generalized Experimental Workflow for this compound Clinical Trials

Caption: Generalized experimental workflow.

Conclusion

The early clinical studies of this compound consistently demonstrated its efficacy in lowering blood pressure in a variety of hypertensive patient populations. The combination of a beta-blocker with intrinsic sympathomimetic activity and a thiazide diuretic provided a potent antihypertensive effect that was generally well-tolerated. The fixed-dose combination was also suggested to potentially improve patient compliance compared to free-dose regimens. While these early studies established the clinical utility of this compound, modern clinical trial standards would necessitate more detailed reporting of methodologies, including specific inclusion and exclusion criteria, standardized blood pressure measurement techniques, and comprehensive statistical analysis plans. This guide serves as a comprehensive summary of the foundational clinical research on this combination therapy for hypertension.

References

- 1. Diagnosis of psychosocial risk factors in prevention of low back pain in athletes (MiSpEx) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

Synergistic antihypertensive effects of beta-blockers and diuretics

An In-depth Technical Guide to the Synergistic Antihypertensive Effects of Beta-Blockers and Diuretics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synergistic relationship between beta-blockers and diuretics in the management of hypertension. It details the underlying physiological mechanisms, presents quantitative data from key clinical studies, and outlines detailed experimental protocols for assessing this synergy in both preclinical and clinical settings.

Rationale for Combination Therapy

The combination of a beta-blocker and a thiazide diuretic is a well-established and effective strategy for managing hypertension.[1] The synergistic, or at least additive, antihypertensive effect stems from their complementary mechanisms of action.[1]

-

Thiazide Diuretics: These agents, such as hydrochlorothiazide (HCTZ) or chlorthalidone, primarily lower blood pressure by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1] This action increases sodium and water excretion, leading to a reduction in extracellular fluid volume, plasma volume, and ultimately, cardiac output.[1][2] However, this natriuresis can trigger compensatory physiological responses, including an activation of the Renin-Angiotensin-Aldosterone System (RAAS), which can counteract the blood pressure-lowering effect.[3]

-

Beta-Blockers: These drugs (e.g., atenolol, metoprolol, bisoprolol) block beta-adrenergic receptors.[1] Their antihypertensive effects are mediated through multiple pathways, including reducing cardiac output, decreasing sympathetic outflow from the central nervous system, and, crucially, inhibiting the release of renin from the juxtaglomerular cells of the kidney.[1][4][5]

The synergy arises from the beta-blocker's ability to blunt the compensatory renin release induced by the diuretic, leading to a more profound and sustained reduction in blood pressure than can be achieved with either agent alone.[3][6]

Core Signaling Pathways of Synergistic Action

The primary nexus of the synergistic interaction between beta-blockers and diuretics is the Renin-Angiotensin-Aldosterone System (RAAS). Diuretics stimulate the RAAS, while beta-blockers inhibit it, creating a powerful antihypertensive combination.

As shown in Figure 1, thiazide diuretics act on the distal convoluted tubule to increase sodium excretion. This leads to a decrease in plasma volume and also stimulates the juxtaglomerular apparatus (via the macula densa) to release renin, activating the RAAS as a compensatory mechanism.[7] Beta-blockers directly counter this by blocking β1-adrenergic receptors on the juxtaglomerular cells, which are a primary stimulus for renin release.[4] This dual action—promoting natriuresis while simultaneously suppressing the primary counter-regulatory response—results in a significant, synergistic reduction in blood pressure.

Experimental Protocols

Assessing the synergistic antihypertensive effect requires rigorous preclinical and clinical experimental designs.

Preclinical Assessment in Animal Models

Objective: To determine if the combination of a beta-blocker and a diuretic reduces blood pressure more effectively than each agent alone in a hypertensive rat model.

Model: Fructose-Induced Hypertension in Wistar rats.[10]

-

Induction: Male Wistar rats are provided with a 10% fructose solution in their drinking water for 2-4 weeks to induce hypertension.[10]

Methodology: Non-Invasive Blood Pressure (NIBP) Measurement (Tail-Cuff Method) This method uses a tail cuff to occlude blood flow and a sensor to detect the return of flow, allowing for measurement of systolic and diastolic blood pressure.[11][12]

-

Acclimatization (Habituation): For several days prior to the experiment, each rat is placed in a restrainer for 15-30 minutes to minimize stress-induced blood pressure variations.[12]

-

Animal Preparation:

-

The rat is placed in the appropriate-sized restrainer.[11]

-

The animal is transferred to a warming chamber or placed on a warming platform to raise its body temperature to approximately 32°C. This induces vasodilation in the tail artery, which is critical for obtaining a reliable pulse signal.[11][13]

-

-

Cuff and Sensor Placement:

-

An occlusion cuff is placed around the base of the tail.

-

A volume pressure recording (VPR) or photoelectric sensor is placed on the tail distal to the occlusion cuff.[14]

-

-

Measurement Cycle:

-

The system software initiates the cycle. The tail cuff is automatically inflated to a pressure sufficient to occlude the tail artery (e.g., ~250 mmHg).[11]

-

The pressure is then slowly and linearly released.[11]

-

The sensor detects the first return of a pulse as the pressure drops, which corresponds to the systolic blood pressure .

-

The point at which the pulse waveform achieves maximum amplitude corresponds to the mean arterial pressure .

-

Diastolic blood pressure is often derived from these values but is considered less reliable with this method.[15]

-

-

Data Collection: For each animal at each time point, multiple measurement cycles (e.g., 5-10) are performed, and the average is calculated to ensure data consistency.

Clinical Assessment in Human Trials

A double-blind, randomized, crossover study design is a powerful method to compare the effects of monotherapy and combination therapy within the same patient, thereby reducing inter-individual variability.[16][17]

Objective: To compare the antihypertensive efficacy of a beta-blocker and a diuretic as monotherapies versus their fixed-dose combination.

Methodology: Randomized, Double-Blind Crossover Trial

-

Participant Recruitment: Patients with mild to moderate essential hypertension (e.g., diastolic BP 100-115 mmHg) are recruited.[18] Key exclusion criteria include secondary hypertension, severe cardiovascular disease, and contraindications to either drug class.[19]

-

Placebo Run-in Period (e.g., 4 weeks): All participants receive a placebo. This establishes a stable baseline blood pressure and ensures adherence.[18]

-

Randomization: Patients are randomly assigned to a treatment sequence. For a three-arm study (Drug A, Drug B, Combination A+B), there would be multiple possible sequences (e.g., A -> B -> A+B, B -> A+B -> A, etc.).

-

Treatment Period 1 (e.g., 4 weeks): Patients receive the first assigned treatment. Blood pressure and heart rate are measured at the end of this period, typically 24 hours after the last dose to assess trough effects.[16]

-

Washout Period (e.g., 2-4 weeks): Patients receive a placebo to eliminate the effects of the first treatment and allow blood pressure to return to baseline.[20][21] The duration should be at least 3-5 times the half-life of the drugs.

-

Treatment Period 2 (e.g., 4 weeks): Patients receive the second assigned treatment, followed by measurements.

-

Second Washout Period.

-

Treatment Period 3 (e.g., 4 weeks): Patients receive the third assigned treatment, followed by final measurements.

-

Data Analysis: Within-patient differences in blood pressure and heart rate are compared across the three treatment phases. The effect of the combination is compared to the effects of each monotherapy.[22]

Quantitative Data Summary

Clinical trials consistently demonstrate that the combination of a beta-blocker and a diuretic provides superior blood pressure reduction compared to monotherapy.

Table 1: Antihypertensive Efficacy of Beta-Blocker/Diuretic Combinations

| Combination (Daily Dose) | Study Population | Baseline BP (mmHg) | Δ SBP/DBP (mmHg) - Combination | Δ SBP/DBP (mmHg) - Monotherapy | Reference |

| Atenolol (100mg) + Chlorthalidone (25mg) | 15 Hypertensive Patients | 155 / 104 | -27.7 / -21.4 | Atenolol: -20.8 / -18.1Chlorthalidone: -15.9 / -13.8 | [22] |

| Atenolol (50mg) + Chlorthalidone (12.5mg) | 100 Elderly Hypertensive Patients | N/A | Significantly greater reduction than either component alone (p < 0.01) | N/A | [16] |

| Metoprolol (200mg) + HCTZ (25mg) | 140 Hypertensive Patients | 168 / 108 | -18 / -12 (once-daily) | N/A (Compared once vs twice daily dosing of combo) | [23] |

| Metoprolol (100mg) + HCTZ (12.5mg) | 562 Elderly (60-75 yrs) | N/A | Metoprolol + HCTZ added if needed. 65% responder rate at 8 weeks. | HCTZ alone: 61% responder rate at 8 weeks | [24] |

Table 2: Effects on Heart Rate and Key Biochemical Parameters

| Combination | Effect on Heart Rate | Effect on Plasma Renin Activity (PRA) | Effect on Serum Potassium | Effect on Serum Uric Acid | Reference |

| Atenolol + Chlorthalidone | Significant Reduction | Atenolol lowers PRA; diuretic may increase it, effect is blunted by atenolol.[3] | No significant disturbance reported in low-dose combo.[16] | N/A | [3][16] |

| Metoprolol + HCTZ | Significant Reduction | N/A | Hydrochlorothiazide regimen associated with significantly more hypokalemia. | Hydrochlorothiazide regimen associated with significantly more hyperuricemia. | [24] |

Note: The risk of adverse metabolic effects like hypokalemia and hyperuricemia is a known concern with thiazide diuretics, though using lower doses in combination products can mitigate this risk.[24][25][26]

Logical Framework for Synergy

The interaction can be simplified into a logical cause-and-effect workflow that demonstrates why the combination is more effective than the sum of its parts.

References

- 1. drugs.com [drugs.com]

- 2. Beta-adrenergic blocking agent and thiazide diuretic combination (Oral route) [sales-demo.adam.com]

- 3. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Beta-Blocker/Thiazide Diuretic Combos: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. Fructose-induced hypertension in rats is concentration- and duration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research SOP: SMALL ANIMAL NIBP SYSTEMS: SOP FOR OPERATION, SOFTWARE, AND TROUBLESHOOTING [researchsop.com]

- 12. Non Invasive blood pressure (NIBP) test [panlab.com]

- 13. Hypertension model in rats - Enamine [enamine.net]

- 14. kentscientific.com [kentscientific.com]

- 15. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]

- 16. Atenolol and chlorthalidone in combination in the management of older hypertensive patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design Principles of Crossover Studies – Clinical Trial Design and Protocol Development – Clinical Research Made Simple [clinicalstudies.in]

- 18. Evaluation of the antihypertensive effect of atenolol in fixed or free combination with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. Crossover design to test antihypertensive drugs with self-recorded blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Atenolol and chlorthalidone in combination for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Antihypertensive treatment with metoprolol or hydrochlorothiazide in patients aged 60 to 75 years. Report from a double-blind international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clinical effectiveness of low-dose chlorthalidone (6.25 mg) + atenolol combination in stage I hypertensive patients: a multicenter, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Oxprenolol in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxprenolol, a non-selective beta-adrenergic receptor antagonist, has a long history in the management of cardiovascular diseases such as hypertension and angina pectoris. Its primary mechanism of action involves blocking β1 and β2-adrenergic receptors, but a deeper investigation reveals a more complex pharmacological profile.[1] This technical guide provides a comprehensive overview of the off-target effects of oxprenolol, offering crucial insights for cardiovascular research and drug development. Beyond its intended beta-blocking activity, oxprenolol exhibits significant interactions with serotonin receptors, possesses intrinsic sympathomimetic activity (ISA), and displays membrane-stabilizing activity (MSA). These off-target actions can contribute to both its therapeutic efficacy and potential side effects, making a thorough understanding essential for accurate interpretation of experimental data and the design of more selective therapeutic agents. This document details the quantitative parameters of these interactions, provides in-depth experimental protocols for their investigation, and visualizes the involved signaling pathways and experimental workflows.

Introduction to Oxprenolol's Core Pharmacology

Oxprenolol is a competitive antagonist at β1 and β2-adrenergic receptors.[1] By blocking these receptors in the heart and blood vessels, it reduces heart rate, cardiac output, and blood pressure.[2] A distinguishing feature of oxprenolol is its partial agonist activity at beta-adrenergic receptors, also known as intrinsic sympathomimetic activity (ISA), which means it can cause a mild stimulation of the receptor in the absence of the endogenous agonist.[1][3][4] Additionally, it possesses membrane-stabilizing properties, an effect it shares with some other beta-blockers like propranolol.[1][4] These ancillary properties contribute to its unique clinical profile.

Off-Target Interactions of Oxprenolol

Comprehensive screening and targeted studies have identified several key off-target interactions of oxprenolol that are of significant interest in cardiovascular research.

Interaction with Serotonin (5-HT) Receptors

A primary off-target activity of oxprenolol is its binding to serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes. This interaction is noteworthy as these receptors are also implicated in cardiovascular regulation.

Intrinsic Sympathomimetic Activity (ISA)

Oxprenolol's ISA is a manifestation of its partial agonism at β-adrenergic receptors. Unlike pure antagonists, oxprenolol can elicit a submaximal receptor response. This can be advantageous in preventing profound bradycardia or excessive negative inotropic effects.[3][4] The signaling cascade for ISA involves the partial activation of the Gs protein pathway, leading to a modest increase in cAMP production compared to a full agonist.

Membrane-Stabilizing Activity (MSA)

The membrane-stabilizing or "quinidine-like" effect of oxprenolol is attributed to its ability to block voltage-gated sodium channels in cardiac cells.[1][4] This action is similar to that of Class I antiarrhythmic drugs. While this effect is generally considered to be clinically relevant only at high concentrations, it can influence cardiac electrophysiology and contribute to its anti-arrhythmic properties.

Quantitative Data on Oxprenolol's On- and Off-Target Interactions

The following tables summarize the available quantitative data for oxprenolol's binding affinities and functional potencies at its primary and off-target sites.

| Target | Ligand | Parameter | Value (nM) | Assay Type | Tissue/Cell Source | Reference |

| β-adrenergic Receptor | Oxprenolol | Ki | 7.10 | Radioligand Binding | Rat Heart | [5] |

| β1-adrenergic Receptor | Oxprenolol | Kd | 2.09 | Radioligand Binding | Rat Heart | [5] |

| β2-adrenergic Receptor | Oxprenolol | Kd | 1.35 | Radioligand Binding | Rat Uterus | [5] |

| 5-HT Receptor (general) | Oxprenolol | IC50 | 23,300 | Radioligand Binding | Rat Sarcolemmal Membrane | [5] |

| 5-HT1A Receptor | Oxprenolol | Ki | 94.2 | Radioligand Binding | Rat Hippocampus | [5] |

| 5-HT1B Receptor | Oxprenolol | Ki | 642 | Radioligand Binding | Rat Striatum | [5] |

| Cardiac Sodium Channel (NaV1.5) | Oxprenolol | IC50 | Not Available | Electrophysiology | - | - |

| Activity | Parameter | Value | Assay | Reference |

| Intrinsic Sympathomimetic Activity (ISA) | EC50 (cAMP production) | Not Available | cAMP Assay | - |

| Intrinsic Sympathomimetic Activity (ISA) | Emax (% of full agonist) | Not Available | cAMP Assay | - |

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of oxprenolol for β-adrenergic and 5-HT receptors.

Principle: This is a competitive binding assay where the ability of unlabeled oxprenolol to displace a specific radiolabeled ligand from its receptor is measured.

Materials:

-

Membrane preparations from tissues or cells expressing the target receptor (e.g., rat heart for β-receptors, rat hippocampus for 5-HT1A receptors).

-

Radioligand (e.g., [3H]dihydroalprenolol for β-receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Unlabeled oxprenolol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., propranolol for β-receptors).

-

Competitive Binding: Membrane preparation, radioligand, and serial dilutions of oxprenolol.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of oxprenolol. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production (for 5-HT1A Receptor Agonism)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of oxprenolol as a potential agonist at the Gi-coupled 5-HT1A receptor.

Principle: Activation of the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of oxprenolol to inhibit the forskolin-stimulated production of cAMP.

Materials:

-

Cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer.

-

Forskolin.

-

Oxprenolol and a reference full agonist (e.g., 5-HT).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Cell Culture and Plating: Culture the cells to ~80-90% confluency. The day before the assay, harvest and plate the cells in 384-well plates.

-

Compound Preparation: Prepare serial dilutions of oxprenolol and the reference agonist in stimulation buffer.

-

Assay Protocol: a. Remove the culture medium from the cells and add stimulation buffer. b. Add the serially diluted compounds to the wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit. e. Add the cAMP detection reagents according to the kit's protocol. f. Incubate as required and read the plate on a suitable plate reader.

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of oxprenolol. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Channel Blockade

Objective: To quantify the inhibitory effect (IC50) of oxprenolol on the cardiac voltage-gated sodium channel, NaV1.5.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the membrane of a single cell. This protocol will assess the effect of oxprenolol on the sodium current (INa) generated by NaV1.5 channels.

Materials:

-

HEK293 cells stably expressing human NaV1.5.

-

External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2).

-

Oxprenolol stock solution.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Recording: a. Place a coverslip with cells in the recording chamber and perfuse with external solution. b. Approach a cell with the micropipette and form a high-resistance (GΩ) seal. c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -120 mV. e. Apply a voltage protocol to elicit NaV1.5 currents (e.g., a depolarizing step to -10 mV for 20 ms).

-

Drug Application: After recording a stable baseline current, perfuse the cell with external solution containing increasing concentrations of oxprenolol.

-

Data Acquisition: Record the peak inward sodium current at each oxprenolol concentration.

-

Data Analysis: Normalize the peak current at each concentration to the baseline current. Plot the percentage of inhibition against the log concentration of oxprenolol. Fit the data with a Hill equation to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways of oxprenolol's on- and off-target effects.

Experimental Workflow for Off-Target Identification

Caption: Experimental workflow for identifying cardiovascular off-target effects.

Conclusion

The pharmacological profile of oxprenolol extends beyond its classification as a simple beta-blocker. Its interactions with serotonin receptors, intrinsic sympathomimetic activity, and membrane-stabilizing effects represent significant off-target activities with implications for its use in cardiovascular research and therapy. A comprehensive understanding and characterization of these off-target effects, utilizing the quantitative methods and experimental protocols outlined in this guide, are imperative for the accurate interpretation of research findings and for the rational design of future cardiovascular drugs with improved selectivity and safety profiles. This guide serves as a foundational resource for researchers to navigate the complexities of oxprenolol's pharmacology and to rigorously investigate the off-target effects of other cardiovascular agents.

References

- 1. fda.gov [fda.gov]

- 2. sophion.com [sophion.com]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

An In-depth Technical Guide to the Molecular Structure and Properties of Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a thiazide diuretic that has been a mainstay in the management of hypertension and edema for decades. Its efficacy stems from its specific action on the renal tubules, leading to increased natriuresis and diuresis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and analytical methodologies related to cyclopenthiazide. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its mechanism of action and analytical workflows to support further research and drug development endeavors.

Molecular Structure and Physicochemical Properties